molecular formula C10H12N2O2 B2954494 Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate CAS No. 2091600-06-3

Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate

Cat. No.: B2954494
CAS No.: 2091600-06-3
M. Wt: 192.218
InChI Key: XIBYTUKJBICZLL-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring . Compounds with this scaffold have been isolated from various sources such as plants, microbes, soil, and marine life .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole and a pyrazine ring . The InChI code for this compound is 1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 120.15 . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Pyrrolopyrazine derivatives, including Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate, have shown a wide range of biological activities . Therefore, they are considered attractive scaffolds for drug discovery research . Future research could focus on the design and synthesis of new leads to treat various diseases .

Properties

IUPAC Name

ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-4-3-7-5-11-6-9(7)12-8/h3-4,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBYTUKJBICZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(CNC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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